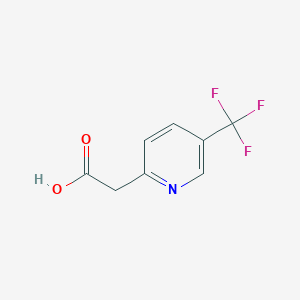

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

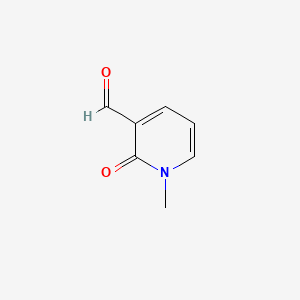

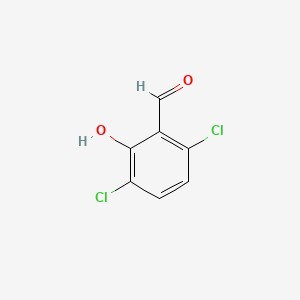

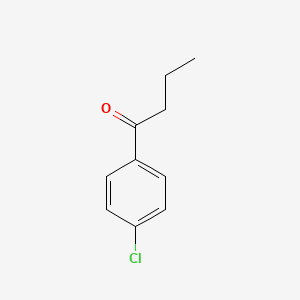

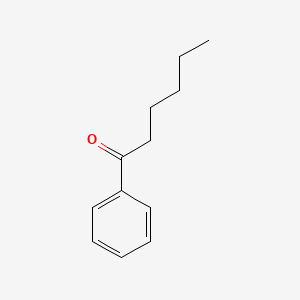

“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 785762-99-4 . It has a molecular weight of 205.14 . The IUPAC name for this compound is [5-(trifluoromethyl)-2-pyridinyl]acetic acid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The InChI code for “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) . The InChI key is SWGQZRJBHQWQTL-UHFFFAOYSA-N .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

“2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid” is a solid at room temperature . It should be stored in an inert atmosphere, under -40C .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediary

The compound serves as an important raw material and intermediate in organic synthesis, which is a foundational aspect of developing agrochemicals, pharmaceuticals, and dyestuffs. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring, makes it valuable in constructing complex organic molecules .

Enhanced Reaction Yields

In the field of chemical synthesis, this compound has been noted to improve reaction yields under less stringent conditions compared to similar reactions. This can be particularly beneficial in scaling up reactions for industrial applications .

Pest Control Properties

Derivatives of trifluoromethylpyridine, like the compound , have shown superior pest control properties. This is attributed to the presence of the fluorine atom and pyridine structure, which enhance the efficacy compared to traditional phenyl-containing insecticides .

Fungicidal Activity

The structural components of trifluoromethylpyridine derivatives play a significant role in fungicidal activity. The optimal configuration of these compounds has been found to significantly affect their effectiveness against fungi, which is crucial for crop protection .

Synthesis of Key Intermediates

This compound is also used in synthesizing key intermediates for other compounds with agricultural significance. For example, it can be transformed into intermediates used in the synthesis of herbicides like fluazifop .

Biomedical Research

In biomedical research, trifluoromethylpyridine derivatives are part of the study of lipid kinases like PI3Ks, which are involved in critical cellular processes such as proliferation, apoptosis, motility, cell invasion, and glucose metabolism. These studies can lead to advancements in cancer treatment and metabolic disorder therapies .

Thermo Fisher Scientific MDPI Research Outreach Springer J-STAGE MDPI

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGQZRJBHQWQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611361 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid | |

CAS RN |

785762-99-4 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.